molecular formula C14H12FN3OS B184963 1-(4-fluorophenyl)-3-[[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]thiourea CAS No. 16113-37-4

1-(4-fluorophenyl)-3-[[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]thiourea

Cat. No. B184963
CAS RN: 16113-37-4
M. Wt: 289.33 g/mol
InChI Key: UFHGAOUVTRWRMZ-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-fluorophenyl)-3-[[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]thiourea is a chemical compound that has been studied for its potential applications in scientific research. This compound has been synthesized using various methods and has been found to have a mechanism of action that affects biochemical and physiological processes. In

Mechanism Of Action

The mechanism of action of 1-(4-fluorophenyl)-3-[[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]thiourea has not been fully elucidated. However, studies have suggested that the compound may act by inhibiting the activity of certain enzymes or by binding to specific receptors in the body.

Biochemical And Physiological Effects

1-(4-fluorophenyl)-3-[[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]thiourea has been found to have several biochemical and physiological effects. One study found that the compound was able to inhibit the activity of an enzyme called tyrosinase, which is involved in the synthesis of melanin. This suggests that the compound may have potential applications in the treatment of hyperpigmentation disorders. Another study found that the compound was able to inhibit the activity of an enzyme called xanthine oxidase, which is involved in the production of uric acid. This suggests that the compound may have potential applications in the treatment of gout.

Advantages And Limitations For Lab Experiments

One advantage of using 1-(4-fluorophenyl)-3-[[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]thiourea in lab experiments is its ability to inhibit the activity of certain enzymes and receptors. This makes it a useful tool for investigating the role of these enzymes and receptors in various physiological processes. However, one limitation of using the compound is its potential toxicity and side effects. Careful dosing and monitoring are necessary to ensure the safety of lab animals or human subjects.

Future Directions

There are several potential future directions for research on 1-(4-fluorophenyl)-3-[[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]thiourea. One direction is to investigate the compound's potential applications in the treatment of cancer and Alzheimer's disease. Another direction is to investigate the compound's potential applications in the treatment of hyperpigmentation disorders and gout. Additionally, further studies are needed to fully elucidate the compound's mechanism of action and to determine its potential toxicity and side effects.

Synthesis Methods

The synthesis of 1-(4-fluorophenyl)-3-[[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]thiourea has been reported in several studies. One method involves the reaction of 4-fluoroaniline with 2,4-pentanedione in the presence of ammonium acetate and acetic acid to form a Schiff base intermediate. This intermediate is then reacted with thiourea in the presence of ethanol to yield the final product. Another method involves the reaction of 4-fluoroaniline with cyclohexane-1,3-dione in the presence of ammonium acetate and acetic acid to form a Schiff base intermediate. This intermediate is then reacted with thiourea in the presence of ethanol to yield the final product.

Scientific Research Applications

1-(4-fluorophenyl)-3-[[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]thiourea has been studied for its potential applications in scientific research. One study investigated the compound's ability to inhibit the growth of cancer cells in vitro. The study found that the compound was able to inhibit the growth of several types of cancer cells, including breast cancer, lung cancer, and colon cancer cells. Another study investigated the compound's ability to inhibit the activity of an enzyme called acetylcholinesterase, which is involved in the degradation of the neurotransmitter acetylcholine. The study found that the compound was able to inhibit the activity of acetylcholinesterase, suggesting that it may have potential applications in the treatment of Alzheimer's disease.

properties

CAS RN

16113-37-4

Product Name

1-(4-fluorophenyl)-3-[[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]thiourea

Molecular Formula

C14H12FN3OS

Molecular Weight

289.33 g/mol

IUPAC Name

1-(4-fluorophenyl)-3-[(E)-(2-hydroxyphenyl)methylideneamino]thiourea

InChI

InChI=1S/C14H12FN3OS/c15-11-5-7-12(8-6-11)17-14(20)18-16-9-10-3-1-2-4-13(10)19/h1-9,19H,(H2,17,18,20)/b16-9+

InChI Key

UFHGAOUVTRWRMZ-MDZDMXLPSA-N

Isomeric SMILES

C1=C/C(=C\NNC(=S)NC2=CC=C(C=C2)F)/C(=O)C=C1

SMILES

C1=CC=C(C(=C1)C=NNC(=S)NC2=CC=C(C=C2)F)O

Canonical SMILES

C1=CC(=CNNC(=S)NC2=CC=C(C=C2)F)C(=O)C=C1

Origin of Product

United States

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